![molecular formula C15H15N3O4S B2803520 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2309568-83-8](/img/structure/B2803520.png)
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a thiadiazole ring, a pyrrolidine ring, and a dioxin ring. These functional groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Novel Derivatives Synthesis and Evaluation
Research has focused on synthesizing novel chemical derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin structures for potential therapeutic applications. For instance, compounds with the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been evaluated for their B-Raf inhibitory and anti-proliferation activities, showing promise in melanoma treatment due to potent biological activity (Yang et al., 2012). Another study synthesized novel derivatives for anticonvulsant activity, finding some compounds with significant protective indexes, suggesting potential applications in epilepsy treatment (Malik & Khan, 2014).
Mechanistic Insights and Binding Models
Docking simulations and 3D QSAR studies have been performed to understand the binding models and interactions between these novel compounds and biological targets. This approach aids in designing more potent B-Raf inhibitors for future research, highlighting the structural importance of the 2,3-dihydrobenzo[b][1,4]dioxin component in enhancing bioactivity through improved receptor binding (Yang et al., 2012).
Antimicrobial and Antitubercular Applications
Some studies have explored the antimicrobial and antitubercular potential of derivatives, revealing that certain compounds exhibit significant activity. For example, novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and tested, displaying promising antitubercular and antifungal properties, which could contribute to the development of new treatments for infectious diseases (Syed et al., 2013).
Electrochemical and Biosensor Applications
The unique electronic properties of compounds containing benzo[d]dioxin structures have also been investigated for their potential in electrochromic materials and biosensors. Conducting polymers with such units have been synthesized and applied in biosensors, demonstrating their utility in enzymatic reaction monitoring and potential for bioanalytical applications (Emre et al., 2011).
Safety And Hazards
This compound is intended for research use only and is not intended for human or veterinary use. While specific safety and hazard information for this compound is not available, compounds with similar structures, such as 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole, have been classified as combustible and acutely toxic .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15(13-9-20-11-3-1-2-4-12(11)22-13)18-6-5-10(8-18)21-14-7-16-23-17-14/h1-4,7,10,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVYZJQXKZQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
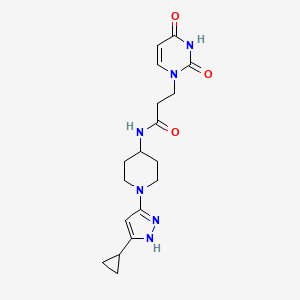
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
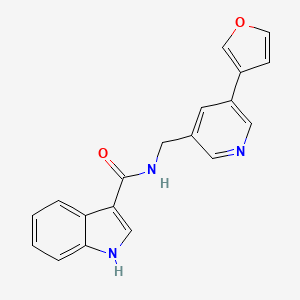
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)
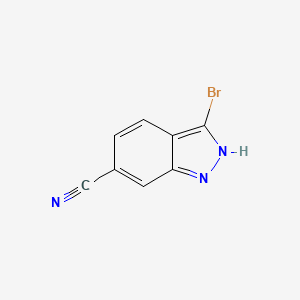
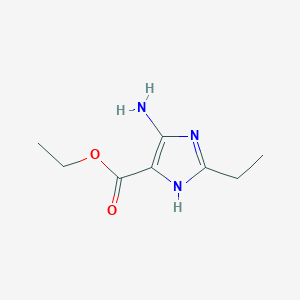


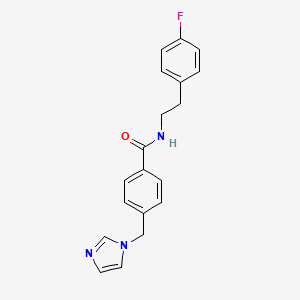
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)

![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)